4-(Benzylaminomethyl)-2,6-di-tert-butylphenol

Description

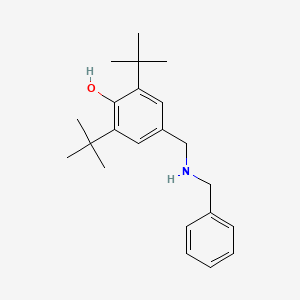

4-(Benzylaminomethyl)-2,6-di-tert-butylphenol (IUPAC name: 4-[3-(benzylamino)-2-hydroxypropyl]-2,6-di-tert-butylphenol) is a hindered phenolic compound characterized by a central phenol ring substituted with two bulky tert-butyl groups at the 2- and 6-positions. A benzylaminomethyl-hydroxypropyl chain is attached at the 4-position, introducing both hydrogen-bonding capability (via the hydroxyl group) and nitrogen-based functionality .

Properties

IUPAC Name |

4-[(benzylamino)methyl]-2,6-ditert-butylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31NO/c1-21(2,3)18-12-17(13-19(20(18)24)22(4,5)6)15-23-14-16-10-8-7-9-11-16/h7-13,23-24H,14-15H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJYNZETULFXFCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CNCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10373439 | |

| Record name | 4-(benzylaminomethyl)-2,6-di-tert-butylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79126-41-3 | |

| Record name | 4-(benzylaminomethyl)-2,6-di-tert-butylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Mannich Reaction-Based Synthesis

The primary and most documented approach to prepare compounds structurally related to 4-(Benzylaminomethyl)-2,6-di-tert-butylphenol involves the Mannich reaction. This method typically uses 2,6-di-tert-butylphenol as the phenolic starting material, formaldehyde as the aldehyde source, and benzylamine or its derivatives as the amine component.

Condensation Reaction: 2,6-di-tert-butylphenol reacts with formaldehyde and benzylamine in a suitable solvent medium (often methanol, ethanol, or acetonitrile) under controlled temperature conditions (typically 80–90 °C). This leads to the formation of the Mannich base intermediate, this compound.

Reaction Conditions: The reaction is generally conducted under reflux with stirring for several hours (3–6 hours is common) to ensure complete conversion.

Removal of Volatile Byproducts: The reaction mixture contains volatile components such as water, alcohols, and unreacted amines. These are removed by heating the reaction mass to 110–140 °C while purging with an inert gas containing a secondary amine (e.g., dimethylamine) to enhance removal efficiency.

Hydrogenation (Optional): For related compounds where reduction of the Mannich base is required, catalytic hydrogenation using palladium, platinum, or nickel catalysts at 120–160 °C under hydrogen atmosphere is employed. This step is more relevant for preparing methylated phenols from Mannich bases but can be adapted depending on the desired final product structure.

Isolation and Purification: The product is isolated by conventional methods such as filtration, distillation under reduced pressure (15–30 mm Hg), and recrystallization from appropriate solvents to achieve high purity.

This method is technologically simple and yields high-quality products with excellent purity after recrystallization.

One-Pot Multicomponent Reactions (Catalyst-Free)

Recent advances have demonstrated a one-pot, catalyst-free synthesis approach for related benzylaminomethyl phenol derivatives using benzyl bromides, phenols, and bases such as triethylamine.

Reactants: 2,6-di-tert-butylphenol, benzyl bromide, and triethylamine in acetonitrile solvent.

Procedure: Benzyl bromide reacts with 2,6-di-tert-butylphenol under reflux conditions (around 80–85 °C) for 1 hour, followed by addition of triethylamine to facilitate nucleophilic substitution and Mannich-type condensation.

Reaction Time: Total reaction time is about 2 hours under reflux.

Product Isolation: After reaction completion, the mixture is cooled, and the product is isolated by solvent removal, washing, and recrystallization.

Advantages: This method avoids the use of metal catalysts and harsh conditions, making it environmentally benign and operationally simple.

Preparation of 2,6-di-tert-butylphenol Precursor

The synthesis of this compound requires the key intermediate 2,6-di-tert-butylphenol, which is prepared industrially by alkylation of phenol with isobutylene.

Catalyst: Phenyloxyorthotertbutylphenoxyhydroaluminum acid or aluminum chloride.

Conditions: Temperature range 100–110 °C under atmospheric pressure or elevated pressure (up to 70 atm for AlCl3 catalysis).

Reaction Time: Approximately 8 hours with continuous isobutylene feed.

Yield: 80–95% selectivity and up to 80% yield by weight.

Purification: Vacuum rectification and recrystallization from aliphatic hydrocarbons yield pure 2,6-di-tert-butylphenol melting at around 35 °C.

This precursor is essential for the subsequent Mannich reaction to introduce the benzylaminomethyl group.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 4-(Benzylaminomethyl)-2,6-di-tert-butylphenol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Substitution: Halogenation reactions can be performed using halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed:

Oxidation: Formation of quinones or other oxidized derivatives.

Reduction: Production of reduced phenols or alcohols.

Substitution: Introduction of halogen atoms at specific positions on the phenol ring.

Scientific Research Applications

4-(Benzylaminomethyl)-2,6-di-tert-butylphenol is widely used in scientific research due to its antioxidant properties. It is employed in the study of free radical scavenging, oxidative stress, and aging processes. Additionally, it is used in the development of new materials with enhanced stability and resistance to degradation.

Mechanism of Action

The compound exerts its effects primarily through its antioxidant activity. It acts as a free radical scavenger, neutralizing reactive oxygen species (ROS) and preventing oxidative damage to cells and tissues. The molecular targets include various ROS and enzymes involved in oxidative stress pathways.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Functional Differences

Antioxidant Activity:

- BHT (2,6-di-tert-butyl-4-methylphenol): Widely used in food and polymers. Its BDFE is ~78 kcal/mol, typical for hindered phenols . However, it shows negligible anti-inflammatory activity alone, requiring synergistic combinations (e.g., with BHA) for enhanced effects .

- This compound: The benzylamine side chain may introduce additional radical stabilization via resonance, though experimental BDFE data is lacking. Its hydrogen-bonding network could improve solubility in polar matrices .

Thermal and Chemical Stability:

- BHT: Decomposes at ~265°C; susceptible to quinone methide formation under prolonged oxidation .

- This compound: Higher thermal stability (melting point 135°C) due to crystallinity and hydrogen bonding .

- 2,2'-Ethylidenebis(4,6-di-tert-butylphenol): Exceptional stability (mp 162–164°C) due to dimeric structure, making it suitable for high-temperature polymer processing .

Biological Activity

4-(Benzylaminomethyl)-2,6-di-tert-butylphenol (CAS No. 79126-41-3) is a phenolic compound that has garnered attention for its potential biological activities, including antioxidant, antimicrobial, and enzyme inhibitory properties. This article reviews the existing literature on its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a benzylaminomethyl group attached to a di-tert-butyl-substituted phenolic ring. Its structure can be represented as follows:

This structural configuration contributes to its lipophilicity and reactivity with biological targets.

Antioxidant Activity

This compound has demonstrated significant antioxidant properties. In vitro assays have shown that it can effectively scavenge free radicals and inhibit lipid peroxidation in biological systems. For example, studies indicate that the compound exhibits high antioxidant activity in both ABTS and FRAP assays, suggesting its potential for protecting cells from oxidative stress .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes. Notably, it shows competitive inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurotransmission. The reported IC50 values indicate strong inhibition:

| Enzyme | IC50 Value (µM) |

|---|---|

| Acetylcholinesterase (AChE) | 1.90 ± 0.16 |

| Butyrylcholinesterase (BChE) | 0.084 ± 0.008 |

These findings suggest that the compound may have therapeutic potential in treating neurodegenerative diseases such as Alzheimer's .

Antimicrobial Activity

Research has indicated that this compound possesses antimicrobial properties against various pathogens. For instance, it has been shown to inhibit the growth of Ralstonia solanacearum, a bacterium responsible for bacterial wilt in plants. The compound reduced biofilm formation by up to 80% at certain concentrations, indicating its potential as an eco-friendly agricultural agent .

The biological activity of this compound can be attributed to several mechanisms:

- Free Radical Scavenging : The phenolic hydroxyl group is crucial for its antioxidant activity, allowing it to donate electrons to free radicals.

- Enzyme Interaction : Molecular docking studies suggest that the compound binds to both catalytic and peripheral sites on AChE, potentially blocking β-amyloid aggregation linked to Alzheimer's disease .

- Membrane Disruption : Its lipophilic nature allows it to integrate into microbial membranes, disrupting their integrity and leading to cell death .

Case Studies

- Neuroprotective Effects : A study highlighted the neuroprotective potential of phenolic compounds similar to this compound in reducing oxidative stress in neuronal cells. This suggests possible applications in neurodegenerative disease therapies .

- Agricultural Applications : In agricultural settings, the efficacy of this compound against Ralstonia solanacearum was documented, showing a marked decrease in pathogen virulence and biofilm formation under treatment conditions .

Q & A

Basic: What standardized toxicological assays are recommended for preliminary safety assessment of 4-sec-butyl-2,6-di-tert-butylphenol?

Answer:

Key assays include:

- Reverse Mutation Test (Ames Test): Screens for mutagenic potential using bacterial strains (e.g., Salmonella typhimurium), following OECD Guideline 471 .

- In Vitro Mammalian Chromosomal Aberration Test: Evaluates clastogenicity in cultured Chinese hamster cells under OECD Guideline 473 .

- 28-Day Repeated Dose Oral Toxicity Study: Conducted in rodents (e.g., rats) to determine NOAEL (No Observed Adverse Effect Level), adhering to OECD Guideline 407 .

- Reproductive/Developmental Toxicity Screening: Assesses effects on fertility and fetal development using OECD protocols .

Methodological Considerations:

- Use Good Laboratory Practice (GLP) conditions for reliability .

- Include metabolic activation systems (e.g., S9 mix) in mutagenicity tests to simulate in vivo metabolism .

Advanced: How can researchers resolve discrepancies between in vitro and in vivo toxicity data for this compound?

Answer:

Discrepancies may arise due to:

- Metabolic Differences: In vitro systems lack full metabolic pathways present in vivo. For example, bacterial reverse mutation tests (negative in ) might miss metabolites generated in mammalian systems.

- Dose-Response Relationships: In vivo studies (e.g., 28-day rat toxicity tests ) may reveal effects only at higher doses due to pharmacokinetic factors.

- Cell-Specific Responses: Mammalian chromosomal aberration tests (negative in ) might not capture organ-specific toxicity.

Resolution Strategies:

- Conduct follow-up in vivo micronucleus assays to validate in vitro clastogenicity results.

- Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate in vitro doses to in vivo relevance.

Basic: What analytical techniques are recommended for structural characterization of 4-sec-butyl-2,6-di-tert-butylphenol?

Answer:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm substituent positions (e.g., sec-butyl vs. tert-butyl groups) .

- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (C₁₈H₃₀O) .

- X-ray Crystallography: Resolves stereochemistry and crystal packing, as demonstrated for structurally related phenolic compounds .

Quality Control:

Advanced: What structural features influence the antioxidant potential of 4-sec-butyl-2,6-di-tert-butylphenol compared to commercial analogs?

Answer:

- Steric Hindrance: The tert-butyl groups at positions 2 and 6 protect the phenolic -OH group from oxidation, similar to BHT (2,6-di-tert-butyl-4-methylphenol) .

- Substituent Effects: The sec-butyl group at position 4 may alter electron-donating capacity compared to methyl (BHT) or ethyl groups in analogs.

Experimental Validation:

- Use DPPH Radical Scavenging Assays to quantify antioxidant activity.

- Compare redox potentials via cyclic voltammetry to assess electron-donating efficiency.

Basic: What are critical parameters for designing a 28-day repeated dose oral toxicity study in rodents?

Answer:

- Dose Selection: Base on acute toxicity data; include low, mid, and high doses (e.g., 10, 100, 1000 mg/kg/day) .

- Endpoints: Monitor body weight, hematology, clinical biochemistry, and histopathology .

- Control Groups: Include vehicle-treated and untreated controls to isolate compound-specific effects.

Regulatory Compliance:

Advanced: How can researchers address conflicting data from genotoxicity assays (e.g., Ames Test vs. Chromosomal Aberration)?

Answer:

- Mechanistic Follow-Up: Perform Comet Assays to detect DNA strand breaks or micronucleus tests in primary hepatocytes.

- Species-Specific Metabolism: Use human liver S9 fractions in vitro to improve relevance to human toxicity .

Case Example:

A negative Ames Test ( ) and negative chromosomal aberration result ( ) suggest low genotoxic risk, but in vivo validation remains critical.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.